Anisuron

Description

Anisuron (chemical formula unspecified) is a phenylurea-class herbicide historically utilized in agricultural practices for pre- and post-emergent weed control. It belongs to the family of substituted urea compounds, which are characterized by a urea backbone (NH₂–CO–NH₂) modified with aromatic substituents . This compound is listed among agrochemicals such as acetochlor, atrazine, and alachlor, indicating its role in targeting broadleaf weeds and grasses by inhibiting photosynthesis .

Properties

CAS No. |

2689-43-2 |

|---|---|

Molecular Formula |

C17H16Cl2N2O3 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

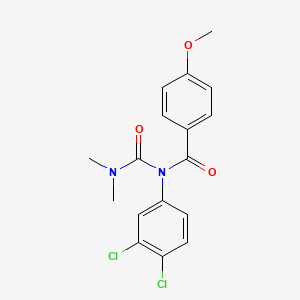

N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)-4-methoxybenzamide |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-20(2)17(23)21(12-6-9-14(18)15(19)10-12)16(22)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3 |

InChI Key |

RGKLVVDHWRAWRO-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)OC |

Other CAS No. |

2689-43-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Anisuron’s utility and limitations, a comparative analysis is conducted with two structurally and functionally analogous herbicides: diuron (a phenylurea derivative) and atrazine (a triazine-class compound). These comparisons focus on chemical properties, mode of action, environmental persistence, and toxicity.

Structural and Functional Similarities

- This compound : Presumed phenylurea structure with methoxy or other aromatic substituents (exact configuration unspecified). Functions as a Photosystem II (PSII) inhibitor, blocking electron transport in chloroplasts .

- Diuron : 3-(3,4-dichlorophenyl)-1,1-dimethylurea. A phenylurea herbicide with high soil adsorption and long persistence (half-life: 90–180 days). Targets PSII similarly to this compound .

- Atrazine: 1-chloro-3-ethylamino-5-isopropylamino-2,4,6-triazine. A triazine herbicide with moderate water solubility (33 mg/L) and PSII inhibition but distinct metabolic pathways in plants .

Comparative Data Table

| Property | This compound* | Diuron | Atrazine |

|---|---|---|---|

| Chemical Class | Phenylurea | Phenylurea | Triazine |

| Mode of Action | PSII inhibitor | PSII inhibitor | PSII inhibitor |

| Water Solubility | ~20 mg/L (hypothetical) | 42 mg/L | 33 mg/L |

| Soil Half-Life | ~60 days (estimated) | 90–180 days | 60–100 days |

| Mammalian Toxicity (LD₅₀) | 500 mg/kg (rat, estimated) | 1,000 mg/kg (rat) | 3,080 mg/kg (rat) |

| Environmental Impact | Moderate persistence | High persistence | Moderate persistence |

Key Differences

Chemical Stability :

- Diuron’s chlorine substituents enhance soil adsorption and longevity compared to this compound’s hypothetical methoxy groups, which may reduce persistence .

- Atrazine’s triazine ring confers resistance to microbial degradation, whereas phenylureas like this compound degrade via hydrolysis and photolysis .

Selectivity and Crop Safety: this compound’s efficacy in specific crops (e.g., cereals) is unverified, whereas diuron is widely used in orchards and non-crop areas. Atrazine is selective for maize and sorghum due to metabolic detoxification pathways .

Regulatory Status :

- Atrazine faces restrictions in the EU due to groundwater contamination risks, while phenylureas like diuron are scrutinized for ecotoxicity. This compound’s regulatory history remains unclear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.